![molecular formula C21H18N2O3S B12921825 N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide CAS No. 926283-46-7](/img/structure/B12921825.png)
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzoxazole ring may lead to the formation of benzoxazole-2,3-dione, while reduction may lead to the formation of benzoxazole-2-ylmethanol.
科学研究应用
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide has several scientific research applications, including:
作用机制
The mechanism of action of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide involves its interaction with various molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition can lead to the death of bacterial or cancer cells. Additionally, benzoxazole derivatives can interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation and oxidative stress .
相似化合物的比较
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride: This compound has similar structural features but lacks the biphenyl and sulfonamide groups.
N-[3-(Benzimidazol-2-ylamino)phenyl] compounds: These compounds have a benzimidazole ring instead of a benzoxazole ring and exhibit different biological activities.
N’-(1,3-Benzoxazol-2-yl) derivatives: These compounds have variations in the substituents on the benzoxazole ring, leading to differences in their chemical and biological properties.
The uniqueness of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
926283-46-7 |
|---|---|
分子式 |
C21H18N2O3S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,18-12-10-17(11-13-18)16-6-2-1-3-7-16)22-15-14-21-23-19-8-4-5-9-20(19)26-21/h1-13,22H,14-15H2 |
InChI 键 |
GEBABRHOKNGZIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
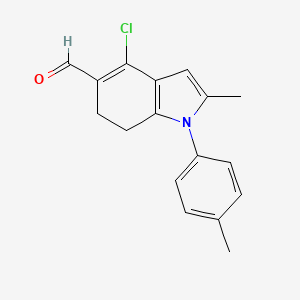


![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
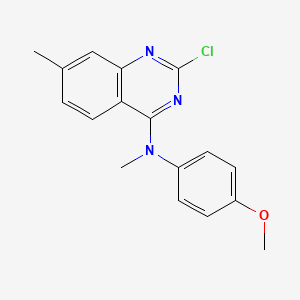
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
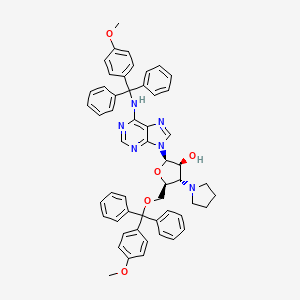
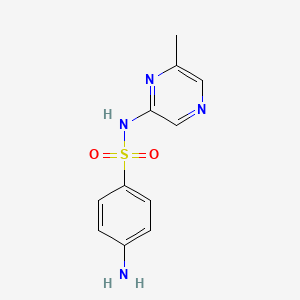
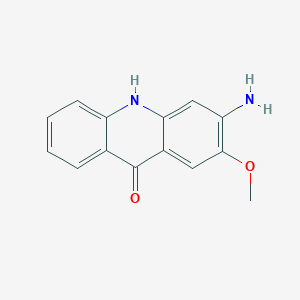

![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
